Isoquinoline-6-carbaldehyde
Overview
Description
Isoquinoline-6-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound It is a derivative of isoquinoline, where an aldehyde group is attached to the sixth position of the isoquinoline ring
Mechanism of Action
Target of Action
Isoquinoline-6-carbaldehyde, like other quinoline derivatives, has a broad spectrum of bioactivity Quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Biochemical Pathways
For example, some quinolines exhibit antimicrobial activity by affecting the DNA synthesis pathway .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Biochemical Analysis
Cellular Effects
Isoquinoline alkaloids have been reported to induce cell cycle arrest, apoptosis, and autophagy, leading to cell death
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving Isoquinoline-6-carbaldehyde are not well-characterized. Isoquinoline alkaloids are synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies
Subcellular Localization
Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the desired position on the isoquinoline ring.
Another method involves the Pomeranz-Fritsch reaction, which synthesizes isoquinoline derivatives by cyclizing benzylamine derivatives with glyoxal or its equivalents under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized versions of the aforementioned methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Isoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Isoquinoline-6-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is used in the synthesis of these bioactive compounds.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of dyes, pigments, and other materials due to its chemical reactivity and stability.
Comparison with Similar Compounds
Isoquinoline-6-carbaldehyde can be compared with other isoquinoline derivatives and related compounds:
Isoquinoline: The parent compound without the aldehyde group. It is less reactive but serves as a precursor for various derivatives.
Quinoline: A structural isomer with the nitrogen atom in a different position. Quinoline and its derivatives also exhibit significant biological activities and are used in similar applications.
Isoquinoline-5-carbaldehyde: Another isoquinoline derivative with the aldehyde group at the fifth position. It may exhibit different reactivity and biological properties compared to this compound.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism allows for the exploration of different chemical and biological properties.
Properties
IUPAC Name |
isoquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXHJKHWVCCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571038 | |
Record name | Isoquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173089-81-1 | |
Record name | Isoquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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